molecular formula C12H14N2O3 B8319401 4-(3-Cyclobutylureido)benzoic acid

4-(3-Cyclobutylureido)benzoic acid

Cat. No.: B8319401
M. Wt: 234.25 g/mol
InChI Key: YAYGXQLIJHSCEI-UHFFFAOYSA-N
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Description

4-(3-Cyclobutylureido)benzoic acid is a benzoic acid derivative characterized by a cyclobutylurea substituent at the para position of the aromatic ring. This compound combines the carboxylic acid functionality of benzoic acid with a ureido-cyclobutyl group, which confers unique steric and electronic properties. Such structural features make it a candidate for pharmaceutical and materials science research, particularly in drug design where urea moieties are often leveraged for hydrogen-bonding interactions with biological targets.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

4-(cyclobutylcarbamoylamino)benzoic acid

InChI

InChI=1S/C12H14N2O3/c15-11(16)8-4-6-10(7-5-8)14-12(17)13-9-2-1-3-9/h4-7,9H,1-3H2,(H,15,16)(H2,13,14,17)

InChI Key

YAYGXQLIJHSCEI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

4-(3-Cyclobutylureido)benzoic Acid

  • Structure : A benzoic acid core with a cyclobutylurea group at the 4-position.
  • Key Functional Groups : Carboxylic acid (–COOH), urea (–NH–CO–NH–), and cyclobutyl ring.
  • Potential Applications: Drug development (urea groups enhance target binding via hydrogen bonding).

4-Hydroxybenzoic Acid

  • Structure : Benzoic acid with a hydroxyl (–OH) group at the 4-position.
  • Key Functional Groups: Carboxylic acid and phenol.
  • Applications : Used in R&D, preservatives (parabens), and polymer synthesis.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure: Benzoic acid derivative with a propenoic acid chain and catechol (3,4-dihydroxy) substituents.
  • Key Functional Groups: Carboxylic acid, acrylate, and two phenolic –OH groups.
  • Applications : Antioxidant research, food additives, and pharmacological studies.

Physical and Chemical Properties

Property This compound 4-Hydroxybenzoic Acid Caffeic Acid
Molecular Weight ~250–280 g/mol (estimated) 138.12 g/mol 180.16 g/mol
Solubility Moderate (polar solvents) Slightly soluble in water Soluble in ethanol, DMSO
Melting Point Not reported 213–215°C 223–225°C (decomposes)
Key Reactivity Urea hydrolysis susceptibility Acid-catalyzed esterification Oxidation-prone (catechol group)

Pharmacological and Industrial Relevance

  • This compound : The cyclobutyl group introduces steric constraints that may improve metabolic stability compared to linear alkyl chains. Its urea moiety could mimic peptide bonds, making it relevant in protease inhibitor design.
  • 4-Hydroxybenzoic Acid : Widely used in parabens (preservatives) and as a precursor for liquid crystal polymers. Its safety profile is well-documented in MSDS reports.
  • Caffeic Acid : Valued for its antioxidant properties; utilized in dietary supplements and cosmetic formulations. Its dihydroxy groups contribute to metal chelation and radical scavenging.

Crystallographic and Analytical Methods

For instance:

  • 4-Hydroxybenzoic acid’s crystal structure (monoclinic, space group P2₁/c) is routinely resolved via SHELX programs.
  • Caffeic acid’s planar acrylate group facilitates π-stacking interactions, observable through ORTEP-3 graphical representations.

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